molecular formula C8H6ClF3OS B6286977 (4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane CAS No. 2386293-95-2

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane

Cat. No.: B6286977
CAS No.: 2386293-95-2
M. Wt: 242.65 g/mol
InChI Key: OGVPPNXBSBFECH-UHFFFAOYSA-N
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Description

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H6ClF3OS. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane typically involves the reaction of 4-chloro-3-(trifluoromethoxy)phenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in halogen bonding, while the methylsulfane group can undergo oxidation to form reactive intermediates that interact with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Methyl-3-(trifluoromethyl)phenol
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

(4-Chloro-3-(trifluoromethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a trifluoromethoxy group and a methylsulfane group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

1-chloro-4-methylsulfanyl-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3OS/c1-14-5-2-3-6(9)7(4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPPNXBSBFECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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